molecular formula C6H2Br2FNO2 B1530044 1,3-Dibromo-4-fluoro-2-nitrobenzene CAS No. 1806355-10-1

1,3-Dibromo-4-fluoro-2-nitrobenzene

Cat. No.: B1530044
CAS No.: 1806355-10-1
M. Wt: 298.89 g/mol
InChI Key: LWECUIFYNBUYRB-UHFFFAOYSA-N
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Description

1,3-Dibromo-4-fluoro-2-nitrobenzene is an organic compound with the molecular formula C6H2Br2FNO2. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. This compound is typically a white to light yellow crystalline solid and is known for its significant chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-4-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving the halogenation and nitration of benzene derivatives. One common method involves the bromination of 2-fluoro-4-nitroaniline followed by further bromination to introduce the second bromine atom . The reaction conditions typically involve the use of bromine and a suitable solvent such as dichloromethane, with the reaction being carried out at low temperatures to control the reactivity and selectivity of the halogenation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and nitration processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, while also minimizing the risk of hazardous reactions .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine in dichloromethane at low temperatures.

    Nitration: Nitric acid and sulfuric acid mixture at controlled temperatures.

    Reduction: Tin(II) chloride in hydrochloric acid.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-dibromo-4-fluoro-2-nitrobenzene is primarily based on its ability to undergo various chemical reactions due to the presence of reactive functional groups. The nitro group, being an electron-withdrawing group, significantly influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attacks. The bromine atoms can participate in substitution reactions, further modifying the compound’s structure and reactivity .

Comparison with Similar Compounds

Biological Activity

1,3-Dibromo-4-fluoro-2-nitrobenzene (CAS No. 557789-62-5) is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its pharmacological properties, toxicological effects, and relevant research findings.

This compound has the molecular formula C₆H₂Br₂FNO₂ and a molecular weight of 298.89 g/mol. The compound is characterized by its unique structure, which includes two bromine atoms, one fluorine atom, and one nitro group attached to a benzene ring. Key physical and chemical properties are summarized in the table below:

PropertyValue
Molecular FormulaC₆H₂Br₂FNO₂
Molecular Weight298.89 g/mol
Boiling PointNot available
Log P (octanol/water)2.94
H-bond Acceptors3
H-bond Donors0
GI AbsorptionHigh
BBB PermeantYes

Antimicrobial Properties

Recent studies have indicated that halogenated nitrobenzenes exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines (MCF-7) and lung cancer cell lines (A549).

Enzyme Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. This inhibition can affect drug metabolism and clearance, highlighting the importance of understanding its interactions in pharmacokinetics.

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various nitroaromatic compounds, this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Study 2: Cancer Cell Line Testing

A recent investigation into the cytotoxic effects of halogenated nitrobenzenes revealed that this compound exhibited IC₅₀ values of approximately 15 µM against MCF-7 cells and 20 µM against A549 cells after 48 hours of exposure. Flow cytometry analysis indicated that the compound induced apoptosis as evidenced by Annexin V staining.

Properties

IUPAC Name

1,3-dibromo-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWECUIFYNBUYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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